Zoxazolamine-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zoxazolamine-d2 is a labeled version of Zoxazolamine . Zoxazolamine is a centrally acting muscle relaxant . It was previously used as an antispasmodic and uricosuric . Currently, it is used in assessing hepatic cytochrome P-450 activity in rodents .
Molecular Structure Analysis
The molecular formula of this compound is C7H3D2ClN2O . The molecular weight is 170.59 .Physical and Chemical Properties Analysis
Zoxazolamine has a molecular formula of C7H5ClN2O and a molecular weight of 168.58 . It has a density of 1.5±0.1 g/cm3, a boiling point of 316.8±34.0 °C at 760 mmHg, and a flash point of 145.4±25.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Neuroprotective Effects
Zoxazolamine, a centrally acting muscle relaxant, has been the subject of various scientific studies exploring its mechanism of action and potential neuroprotective effects. Research indicates that zoxazolamine and related compounds may influence central nervous system (CNS) activity by modulating neurotransmitter systems. For instance, studies have shown that zoxazolamine could affect dopaminergic neurons, potentially through mechanisms other than strychnine-insensitive glycine or GABAb receptors (McMillen et al., 2005). Additionally, zoxazolamine has been implicated in the modulation of recombinant small-conductance Ca(2+)-activated K(+) channels, which are crucial for the electrical excitability in neurons and neuroendocrine cells (Cao et al., 2001).
Drug Metabolism and Interaction
Further research has explored zoxazolamine's influence on drug metabolism and interaction. A study on the effects of intermittent hypobaric hypoxia on drug efficacy and clearance found that zoxazolamine, among other drugs, demonstrated altered therapeutic effectiveness and clearance in animals exposed to hypobaric hypoxia (Vij et al., 2012). This suggests potential implications for drug dosing and effectiveness in conditions of reduced oxygen availability.
Chemical Characterization and Pharmacological Activation
The chemical characterization and the first transition metal complex of zoxazolamine have been identified, shedding light on its molecular structure and interactions. This provides a foundation for understanding how zoxazolamine and its derivatives can be utilized in medicinal chemistry and pharmacology (Decken & Gossage, 2005). Additionally, pharmacological studies have characterized the activation of cloned intermediate- and small-conductance Ca(2+)-activated K(+) channels by zoxazolamine and structurally related compounds, highlighting their potential therapeutic applications in diseases such as cystic fibrosis and vascular disorders (Syme et al., 2000).
Wirkmechanismus
Target of Action
Zoxazolamine-d2 is the deuterium labeled Zoxazolamine . The primary target of this compound is cytochrome P-450 . Cytochrome P-450 is a family of enzymes that play a crucial role in the metabolism of organic substances and the biosynthesis of important molecules .
Mode of Action
This compound, like its parent compound Zoxazolamine, acts centrally as a muscle relaxant . It depresses transmission through subcortical, brain stem, and spinal polysynaptic pathways . When combined with other compounds such as chlorzoxazone or 1-EBIO, Zoxazolamine partially inhibits the rSK2 channel current responses, suggesting a partial-agonist mode of action .
Biochemical Pathways
This compound affects the activity of cytochrome P-450, which is involved in various metabolic pathways . It serves as a convenient indicator of changes in cytochrome P-450 activity in rodents . The modulation of this enzyme system can lead to changes in the metabolism of various substances within the body .
Pharmacokinetics
Studies on zoxazolamine, its parent compound, suggest that it is metabolized by an array of cytochrome p450 (cyp450) isoforms . The recovery time from Zoxazolamine-induced paralysis is used as a measure for change in CYP450 expression in mice .
Result of Action
The primary result of this compound action is muscle relaxation . It achieves this by depressing transmission through certain neural pathways . In addition to its muscle relaxant action, Zoxazolamine also has a marked uricosuric effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain chemicals can stimulate the in vivo metabolism of Zoxazolamine . .
Safety and Hazards
Zoxazolamine may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
Zoxazolamine-d2 interacts with various enzymes and proteins. It was formerly used as an antispasmodic and uricosuric and used as a tool for assessing hepatic cytochrome P-450 activity in rodents
Cellular Effects
Its parent compound, Zoxazolamine, appears to have a central action, depressing transmission through subcortical, brain stem, and spinal polysynaptic pathways
Molecular Mechanism
Zoxazolamine, from which it is derived, appears to depress transmission through subcortical, brain stem, and spinal polysynaptic pathways by an as yet obscure mechanism
Metabolic Pathways
A major pathway for the metabolism of Zoxazolamine, its parent compound, in humans is via hydroxylation in the benzene ring to form 6-hydroxy-zoxazolamine which is excreted in urine as a glucuronide
Eigenschaften
IUPAC Name |
5-chloro-4,6-dideuterio-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)/i1D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCODSQDUUUKIV-SDTNDFKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1Cl)[2H])N=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676249 |
Source
|
Record name | 5-Chloro(4,6-~2~H_2_)-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24160-33-6 |
Source
|
Record name | 5-Chloro(4,6-~2~H_2_)-1,3-benzoxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.